molecular formula C14H20ClNO2 B1389131 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-38-8

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389131
CAS No.: 1185295-38-8
M. Wt: 269.77 g/mol
InChI Key: PIQQCSJRMUQPJZ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is a piperidine-based building block of interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are a fundamental scaffold in drug discovery, found in a wide range of therapeutic agents due to their versatile pharmacological profiles . While specific biological data for this hydrochloride salt is limited in the public domain, its core structure positions it as a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel substances targeting various enzymes and receptors. The piperidine-3-carboxylic acid (nipecotic acid) moiety is a known pharmacophore, and its integration into different chemical architectures can lead to compounds with potential biological activity . The structural features of this compound suggest its potential utility in designing inhibitors for enzymes like cathepsin K, a key target in osteoporosis research, or steroid-5α-reductase, a target for conditions such as benign prostatic hyperplasia . This product is intended for use by qualified researchers as a key synthetic intermediate in hit-to-lead optimization campaigns and for probing structure-activity relationships in the development of new bioactive entities.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17;/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQQCSJRMUQPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-38-8
Record name 3-Piperidinecarboxylic acid, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reactants and Conditions

Component Role Typical Amount/Ratio Notes
Piperidine-3-carboxylic acid Nucleophile 1 equivalent Starting amine with carboxylic acid group
2-Methylbenzyl chloride Alkylating agent 1 to 1.2 equivalents Provides 2-methylbenzyl substituent
Base (NaOH or K2CO3) Deprotonates amine 1 to 2 equivalents Facilitates nucleophilic substitution
Solvent Medium for reaction Water, methanol, or mixed solvents Reaction often conducted in aqueous or alcoholic media
Temperature Reaction temperature Ambient to reflux (~25–80 °C) Controlled to optimize reaction rate
Atmosphere Inert or ambient Often nitrogen or air Inert atmosphere preferred to prevent oxidation

Procedure Summary

  • Dissolve piperidine-3-carboxylic acid in a suitable solvent (water or methanol).
  • Add the base to deprotonate the amine nitrogen, forming the nucleophilic species.
  • Slowly add 2-methylbenzyl chloride under stirring.
  • Maintain reaction temperature between room temperature and reflux conditions for several hours (typically 3–6 hours).
  • Monitor reaction progress by TLC or HPLC to ensure completion.
  • Upon completion, cool the reaction mixture and adjust pH if necessary.
  • Isolate the product by filtration or extraction.
  • Convert the free base to hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • Purify the hydrochloride salt by recrystallization from solvents such as methanol or ethanol.

Reaction Scheme

$$
\text{Piperidine-3-carboxylic acid} + \text{2-Methylbenzyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{1-(2-Methylbenzyl)piperidine-3-carboxylic acid} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}
$$

Research Findings and Optimization

Catalyst and Base Effects

  • The use of potassium carbonate or sodium hydroxide as base is common; potassium carbonate tends to provide milder conditions reducing side reactions.
  • No metal catalysts are generally required for this nucleophilic substitution, simplifying the process.

Solvent Effects

  • Aqueous or mixed aqueous-organic solvents (e.g., water/methanol) improve solubility of reactants and facilitate the reaction.
  • Methanol is also used in the crystallization step to isolate the hydrochloride salt.

Temperature and Time

  • Reaction times of 3–6 hours at temperatures ranging from ambient to reflux are typical.
  • Higher temperatures accelerate the reaction but may increase side products; thus, optimization is necessary.

Yield and Purity

  • Reported yields range from 75% to over 85% under optimized conditions.
  • Purity of the hydrochloride salt is typically above 98% after recrystallization.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Impact on Reaction
Base NaOH or K2CO3 (1–2 eq) Facilitates nucleophilic substitution
Solvent Water, Methanol, or mixture Solubility and reaction medium
Temperature 25–80 °C Reaction rate and side reaction control
Reaction Time 3–6 hours Completeness of reaction
Molar Ratio 1:1 to 1:1.2 (piperidine acid:benzyl chloride) Ensures full conversion of nucleophile
Purification Recrystallization from methanol or ethanol Improves purity and isolates hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. It acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for synthetic chemists.

Biology

In biological research, this compound is employed to study various pathways and mechanisms involving piperidine derivatives. It has shown potential as an inhibitor of specific enzymes, particularly cathepsin K (Cat K), which is relevant for conditions like osteoporosis due to its role in bone resorption.

Medicine

The compound is under investigation for its therapeutic properties , particularly for its anticancer potential and neuroprotective effects. Preliminary studies suggest that it may influence neurotransmitter receptors and exhibit antioxidant capabilities, which are significant for treating neurodegenerative diseases such as Alzheimer's.

Industry

In industrial applications, it serves as an intermediate in the production of specialty chemicals and new materials, highlighting its versatility beyond academic research.

Biological Activity Description
Enzyme InhibitionInhibits cathepsin K, impacting bone resorption.
Antioxidant PropertiesExhibits antioxidant effects; potential neuroprotective roles.
Anticancer PotentialShows cytotoxicity against various cancer cell lines; structure-activity relationship (SAR) studies indicate efficacy variations based on modifications.

Enzymatic Assays

A study evaluated the inhibitory activities of various piperidine derivatives on cathepsin K. Results indicated that compounds with a benzylamine group had enhanced interactions with the enzyme's active site, leading to increased inhibitory potency.

Neuroprotective Studies

Research on related piperidine derivatives highlighted their antioxidant capabilities and effects on cholinesterase inhibition, which are significant for neurodegenerative diseases like Alzheimer's. Additionally, interactions with the endocannabinoid system suggest a multifaceted role in neuroprotection.

Anticancer Research

In studies assessing cytotoxicity against cancer cell lines, this compound demonstrated promising results. The SAR analysis revealed that structural modifications could enhance efficacy against specific tumor types.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Molecular Weight : 297.82
  • Key Substituent : 4-Isopropylbenzyl group
  • Properties: White crystalline solid, soluble in methanol and chloroform, melting point ~150–155°C .
  • Applications: Catalyst and intermediate in drug synthesis.

1-(2-Furylmethyl)piperidine-3-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₃
  • Molecular Weight : 243.69
  • Key Substituent : 2-Furylmethyl group
  • Properties: Exhibits potent inhibition of cholinesterases (AChE, BChE) and glutathione S-transferase (GST), with IC₅₀ values superior to many known inhibitors .
  • Applications : Investigated for neurodegenerative disease therapy. The furan ring contributes to π-π stacking interactions in enzyme active sites, enhancing inhibitory activity .

Tiagabine Hydrochloride

  • Molecular Formula: C₂₀H₂₅NO₂S₂·HCl
  • Molecular Weight : 412.5 (HCl salt)
  • Key Substituent : 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl group
  • Properties : Approved anticonvulsant drug with high blood-brain barrier penetration.
  • Applications : Treats partial seizures via GABA reuptake inhibition. The thiophene groups enhance binding affinity to synaptic transporters .

1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Molecular Weight : 298.79
  • Key Substituent : Benzothiazole group
  • Properties : Powder form, soluble in polar solvents.
  • Applications: Potential applications in oncology due to benzothiazole’s DNA intercalation properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituent Key Applications/Bioactivity
1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride C₁₄H₂₀ClNO₂ 285.77 2-Methylbenzyl Pharmaceutical intermediate
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride C₁₆H₂₄ClNO₂ 297.82 4-Isopropylbenzyl Catalyst, lipophilic drug design
1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride C₁₁H₁₄ClNO₃ 243.69 2-Furylmethyl Cholinesterase/GST inhibitor
Tiagabine Hydrochloride C₂₀H₂₅NO₂S₂·HCl 412.5 Bis-thiophene substituent Anticonvulsant therapy
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride C₁₃H₁₅ClN₂O₂S 298.79 Benzothiazole Oncology research

Key Research Findings and Trends

  • Substituent Effects : Bulky groups (e.g., isopropyl, naphthyl) increase lipophilicity but may reduce aqueous solubility. Electron-rich heterocycles (e.g., furan, thiophene) enhance enzyme inhibition via electronic interactions .
  • Pharmaceutical Relevance : Tiagabine’s clinical success highlights the importance of optimizing substituents for target specificity and pharmacokinetics .
  • Structural Flexibility: Piperidine-3-carboxylic acid derivatives serve as versatile scaffolds; minor modifications significantly alter bioactivity .

Biological Activity

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse pharmacological effects. The compound has been noted for its potential in inhibiting certain enzymes, particularly those involved in bone resorption and neurodegenerative processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption. This inhibition suggests potential applications in treating osteoporosis and related conditions .
  • Receptor Modulation : Preliminary studies indicate that the compound may influence the activity of neurotransmitter receptors, which could have implications for neurological disorders.

Biological Activity Overview

The following table summarizes various biological activities linked to this compound:

Biological Activity Description Reference
Cat K InhibitionModerate-to-strong inhibitory activity against Cat K, suggesting anti-resorptive properties.
Neurotransmitter InteractionPotential modulation of neurotransmitter receptors, impacting cognitive functions.
Antioxidant PropertiesExhibited antioxidant activity in hybrid compounds derived from piperidine structures.
Anticancer ActivityDemonstrated cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Enzymatic Assays : A study evaluated the Cat K inhibitory activities of various piperidine derivatives, including this compound. The results indicated that compounds with a benzylamine group exhibited enhanced interactions with the enzyme's active site, leading to increased inhibitory potency .
  • Antioxidant and Neuroprotective Properties : Research on related piperidine derivatives highlighted their antioxidant capabilities and potential effects on cholinesterase inhibition, which is significant for neurodegenerative diseases like Alzheimer's . The interaction with the endocannabinoid system was also noted, suggesting a multifaceted role in neuroprotection.
  • Anticancer Potential : In a study assessing the cytotoxicity of piperidine derivatives against various cancer cell lines, this compound showed promising results, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine structure could enhance its efficacy against specific tumor types .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-(2-methylbenzyl)piperidine-3-carboxylic acid hydrochloride?

  • Synthesis : Employ reductive amination or alkylation protocols to introduce the 2-methylbenzyl group to the piperidine scaffold. For example, use brominated intermediates (e.g., 2-(bromomethyl)-1-oxaspiro[4.6]undecane analogs) under basic conditions to facilitate coupling .
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity of substitution. Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., exact mass 201.13 g/mol for related piperidine derivatives) .

Q. How can researchers assess the purity of this compound, and what analytical contradictions might arise?

  • HPLC : Utilize reverse-phase chromatography with UV detection (λ = 254 nm) and ≥98% purity thresholds, as validated in arylcyclohexylamine analogs .
  • Contradictions : Batch-specific variations in crystallinity (e.g., differences in melting points between 151–152°C vs. 185–186.5°C for positional isomers) may require complementary techniques like 1H^1H-NMR or X-ray crystallography to resolve .

Q. What are the optimal storage conditions to ensure compound stability?

  • Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability data for related piperidine hydrochlorides indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate its enzyme inhibition mechanisms (e.g., cholinesterase or glutathione S-transferase)?

  • In vitro assays : Use Ellman’s method for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity, with IC50_{50} determination via spectrophotometry. For glutathione S-transferase (GST), monitor conjugation of glutathione to 1-chloro-2,4-dinitrobenzene .
  • Mechanistic studies : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. How can molecular docking studies be designed to predict binding interactions with target enzymes?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s protonation state at physiological pH (e.g., piperidine nitrogen as positively charged).
  • Validation : Correlate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50_{50} values. Reference studies on 1-(2-furylmethyl)piperidine-3-carboxylic acid hydrochloride show strong agreement between computational and experimental GST inhibition .

Q. What structural modifications could enhance selectivity for neurological targets?

  • Rational design : Introduce electron-withdrawing groups (e.g., chloro or fluoro) to the benzyl moiety to modulate blood-brain barrier permeability. For example, 3-chloro-2-fluorobenzyl analogs demonstrate improved CNS penetration in related compounds .
  • Synthetic routes : Optimize Mitsunobu or Ullmann coupling reactions to attach heteroaromatic groups (e.g., pyrazol-3-ylamino substituents) while retaining the carboxylic acid pharmacophore .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Batch analysis : Compare certificate of analysis (CoA) data (e.g., ≥98% purity vs. 97% batches) to identify impurity-driven variability .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using reference standards like 3-methyl PCP hydrochloride for cross-validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation : Follow GHS Category 6.1D guidelines (acute oral toxicity). Use PPE (gloves, goggles) and fume hoods during synthesis. Immediate decontamination with 5% NaHCO3_3 is advised for spills .
  • Emergency procedures : For ingestion/inhalation, administer activated charcoal and seek medical attention. Safety Data Sheets (SDS) for structurally similar piperidine derivatives outline specific antidotes (e.g., atropine for cholinergic toxicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride
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1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

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